1-Heptyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-Heptyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a heptyl group at the 1-position and a carboxylic acid group at the 4-position. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Heptyl-1H-pyrazole-4-carboxylic acid can be synthesized through various methods. One common approach involves the cyclocondensation of arylhydrazines with 1,3-diketones, followed by functional group modifications . Another method includes the use of transition-metal catalysts and photoredox reactions to achieve the desired pyrazole derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also gaining traction in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Heptyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The heptyl and carboxylic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can introduce new functional groups at the 1- or 4-positions .
Scientific Research Applications
1-Heptyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Heptyl-1H-pyrazole-4-carboxylic acid involves its interaction with molecular targets and pathways in biological systems. The pyrazole ring can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with proteins and enzymes, modulating their activity. The carboxylic acid group can also participate in ionic interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 1-Phenyl-1H-pyrazole-4-carboxylic acid
- 3-Methyl-1H-pyrazole-4-carboxylic acid
- 1-Heptyl-3-methyl-1H-pyrazole-4-carboxylic acid
Comparison: 1-Heptyl-1H-pyrazole-4-carboxylic acid is unique due to its heptyl substitution, which imparts distinct physicochemical properties and biological activities compared to other pyrazole derivatives. The length of the heptyl chain can influence the compound’s lipophilicity, solubility, and interaction with biological targets, making it a valuable scaffold for drug design and material science .
Properties
IUPAC Name |
1-heptylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-2-3-4-5-6-7-13-9-10(8-12-13)11(14)15/h8-9H,2-7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBCVDQRDFRJOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C=C(C=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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